molecular formula C8H11N3 B175738 1,3-Diamino isoindoline CAS No. 151802-91-4

1,3-Diamino isoindoline

Cat. No.: B175738
CAS No.: 151802-91-4
M. Wt: 149.19 g/mol
InChI Key: VJEKFQOJYVLXBR-UHFFFAOYSA-N
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Description

1,3-Diamino isoindoline is a heterocyclic organic compound characterized by an isoindoline core with amino groups at the 1 and 3 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diamino isoindoline can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione derivatives. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol, yielding this compound with good efficiency.

Another method involves the direct amination of isoindoline using ammonia or primary amines under high-pressure conditions. This method requires a catalyst, such as a transition metal complex, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound. Additionally, solvent recycling and waste minimization strategies are employed to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diamino isoindoline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form more saturated derivatives, such as 1,3-diamino tetrahydroisoindoline, using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrazine hydrate with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of isoindoline.

    Reduction: Saturated derivatives like 1,3-diamino tetrahydroisoindoline.

    Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diamino isoindoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: In materials science, this compound is used in the synthesis of polymers and dyes. Its ability to form stable complexes with metals makes it valuable in catalysis and material fabrication.

Mechanism of Action

The mechanism of action of 1,3-diamino isoindoline and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

In materials science, the compound’s ability to form stable complexes with metals can enhance the catalytic activity of metal-based catalysts. The amino groups can coordinate with metal ions, facilitating various catalytic processes.

Comparison with Similar Compounds

1,3-Diamino isoindoline can be compared with other similar compounds, such as:

    Isoindoline-1,3-dione: This compound lacks the amino groups and is less reactive in nucleophilic substitution reactions. it is a valuable intermediate in the synthesis of this compound.

    1,2-Diamino isoindoline: This isomer has amino groups at the 1 and 2 positions, leading to different reactivity and properties. It may form different types of complexes and exhibit distinct biological activities.

    1,3-Diamino benzene: While structurally similar, this compound lacks the isoindoline core. It is more commonly used in the synthesis of polymers and dyes.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKFQOJYVLXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(NC(C2=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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